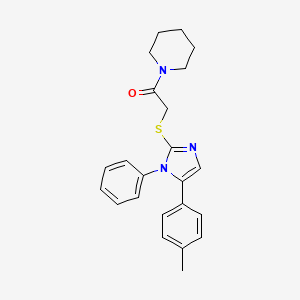

2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also commonly known as PIT or PIT-1 and is a member of the imidazole family. The following paper will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of PIT.

Scientific Research Applications

Synthesis and Biological Applications

Antiviral and Antimicrobial Activities : Research on heterocyclic compounds, including those similar in structure to the query compound, has shown significant antiviral and antimicrobial activities. For example, the synthesis and evaluation of imidazole-based heterocycles have demonstrated notable antimicrobial, antioxidant, anti-hemolytic, and cytotoxic activities (Abdel-Wahab, Badria, & Awad, 2011). These compounds' ability to inhibit microbial growth and exhibit antioxidant properties highlights their potential in developing new therapeutic agents.

Anticancer Potential : Imidazole derivatives have been synthesized and evaluated for their anticancer activity, offering a promising avenue for cancer treatment. The synthesis of imidazo[2,1-b][1,3]thiazoles, derived from γ-bromodipnones, has shown moderate efficacy in suppressing kidney cancer cell growth, with lesser effects on other cancer cell lines, indicating their potential as selective anticancer agents (Potikha & Brovarets, 2020).

Anticandidal and Cytotoxicity : Tetrazole derivatives, including those with thioether functionalities, have shown potent anticandidal activity with minimal cytotoxicity, suggesting their use as safer antifungal agents (Kaplancıklı et al., 2014). This highlights the importance of structural modification in enhancing biological activity while reducing adverse effects on host cells.

Optical and Material Applications : The synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives demonstrates the ability to tune optical properties such as fluorescence and quantum yields, making these compounds suitable for applications in luminescent materials (Volpi et al., 2017). Such properties are essential for developing low-cost, high-efficiency emitters in optoelectronic devices.

Electrochemical Synthesis : The electrochemical synthesis of arylthiobenzazoles showcases innovative methods for producing thiazole derivatives, offering a greener and more efficient approach to synthesizing complex organic molecules (Amani & Nematollahi, 2012). This methodology could be adapted for synthesizing compounds with similar structures to the query compound, emphasizing the role of electrochemistry in modern organic synthesis.

properties

IUPAC Name |

2-[5-(4-methylphenyl)-1-phenylimidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3OS/c1-18-10-12-19(13-11-18)21-16-24-23(26(21)20-8-4-2-5-9-20)28-17-22(27)25-14-6-3-7-15-25/h2,4-5,8-13,16H,3,6-7,14-15,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJKJJUYANMVUGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(=O)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2717035.png)

![5-((4-Benzylpiperidin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2717040.png)

![5-methyl-2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2717042.png)

![Ethyl-4-[(chlorosulfonyl)methyl]-4-fluorocyclohexane-1-carboxylate](/img/structure/B2717043.png)

![3-(2-chlorophenyl)-5-methyl-4-[({[(E)-1-(1,3-thiazol-2-yl)ethylidene]amino}oxy)carbonyl]isoxazole](/img/structure/B2717045.png)

![N-[4-(diethylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B2717050.png)

![N-{3-acetyl-6-[(4-butoxy-3-methoxyphenyl)methyl]-7-oxospiro[1,3,4-thiadiazolin e-2,3'-indoline]-5-yl}acetamide](/img/structure/B2717056.png)